1-Methyl-4(1H)-quinazolinethione
Overview
Description
1-Methyl-4(1H)-quinazolinethione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline ring system with a thione group at the fourth position and a methyl group at the first position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4(1H)-quinazolinethione can be synthesized through various methods. One common synthetic route involves the cyclization of 2-aminobenzamide with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions typically include:
Reagents: 2-aminobenzamide, carbon disulfide, base (e.g., potassium hydroxide), methylating agent (e.g., methyl iodide).
Conditions: The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4(1H)-quinazolinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form 1-methyl-4(1H)-quinazolinamine.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: this compound sulfoxide or sulfone.
Reduction: 1-Methyl-4(1H)-quinazolinamine.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It has been investigated for its potential use in the development of therapeutic agents for treating diseases like cancer and infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4(1H)-quinazolinethione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
1-Methyl-4(1H)-quinazolinethione can be compared with other quinazoline derivatives such as:
4(3H)-Quinazolinone: Lacks the thione group and has different biological activities.
2-Methyl-4(1H)-quinazolinethione: Similar structure but with a methyl group at the second position.
1,3-Dimethyl-4(1H)-quinazolinethione: Contains an additional methyl group at the third position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thione group is particularly reactive, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent.
Properties
IUPAC Name |
1-methylquinazoline-4-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-11-6-10-9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCRNISFVVBALE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=S)C2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238167 | |
Record name | 1-Methyl-4(1H)-quinazolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90418-00-1 | |
Record name | 1-Methyl-4(1H)-quinazolinethione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090418001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC94560 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-4(1H)-quinazolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-4(1H)-QUINAZOLINETHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4WN7EEB95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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